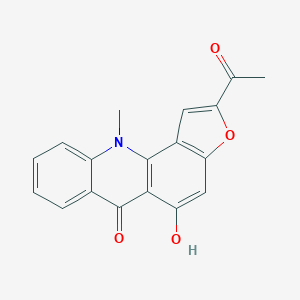

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

Übersicht

Beschreibung

Benzimidazole derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They exhibit a broad range of biological activities and have applications in medicinal chemistry, agriculture, and as materials in chemical industries. The synthesis of benzimidazole derivatives, including those substituted at various positions, is a topic of ongoing research.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with chlorophenylmethyl groups, often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. A method described involves the aerobic oxidative synthesis of 2-arylbenzimidazoles from arylmethanols or arylmethylamines catalyzed by Fe(III)/TEMPO under solvent-free conditions, showcasing an environmentally friendly approach (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by spectroscopic methods such as UV-vis, FT-IR, and NMR techniques. These methods provide insights into the electronic structure and substituent effects on the benzimidazole core. The synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole derivatives demonstrates the structural versatility of these compounds (Karcı & Demirçalı, 2006).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and coordination with metal ions to form complexes. The reactivity can be influenced by substituents on the benzimidazole ring, allowing for the synthesis of a wide range of compounds with diverse properties.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the molecular structure and substitution pattern on the benzimidazole ring.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the substituents and the overall molecular structure. Studies on the reactivity and stability of these compounds contribute to their application in synthesizing novel materials and biologically active molecules.

- (Yu et al., 2015)

- (Karcı & Demirçalı, 2006)

Wissenschaftliche Forschungsanwendungen

Anti-allergic Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

- Methods of Application : The compounds were synthesized from (4-chlorophenyl)(phenyl)methanone, and their anti-allergic activities were tested in vivo .

- Results : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug .

Synthesis of Antihistamines

- Scientific Field : Medicinal Chemistry

- Application Summary : A simple and efficient route has been developed for the synthesis of anti-histamine drugs clocinizine and chlorcyclizine .

- Methods of Application : The common intermediate 1-[(4-chloro phenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields .

- Results : All the reactions proceeded smoothly and the products were also isolated easily .

Zukünftige Richtungen

Eigenschaften

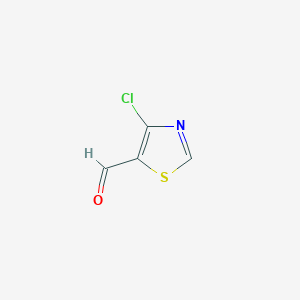

IUPAC Name |

1-[(4-chlorophenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBJSDNECZUKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353511 | |

| Record name | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |

CAS RN |

109635-38-3 | |

| Record name | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

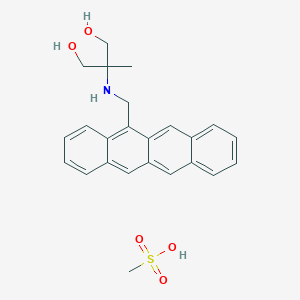

![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)

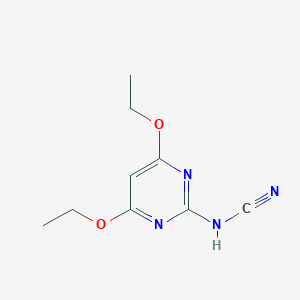

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)